N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- A study by Almansour et al. (2016) discusses the synthesis of benzimidazole-tethered oxazepine hybrids, which include compounds similar to the specified chemical. These compounds exhibit potential for nonlinear optical (NLO) applications, as identified in computational hyperpolarizability studies. The charge distributions and molecular structures are well-defined through X-ray structures and density functional theory (DFT) studies (Almansour et al., 2016).
Novel Synthesis Methods
- Kolluri et al. (2018) describe the synthesis of a compound through an unusual ring-expansion process, which results in a structure related to the one . This process highlights the potential of these compounds in medicinal chemistry, owing to their unique structural properties (Kolluri et al., 2018).
- Shaabani et al. (2010) demonstrated a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, suggesting an efficient method for producing compounds related to the specified chemical (Shaabani et al., 2010).
Photophysical Properties
- Petrovskii et al. (2017) explored the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound similar to the one . The study indicates the potential application of these compounds in fields requiring strong blue emission, such as in photodynamic therapy (Petrovskii et al., 2017).
Potential in Carbonic Anhydrase Inhibition
- Sapegin et al. (2018) synthesized a class of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, suggesting therapeutic applications in conditions where inhibition of these enzymes is beneficial (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-7-24-18-9-8-17(12-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-11-15(3)14(2)10-16(20)4/h8-12,23H,7,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPZFHUTLKYXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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